molecular formula C10H15NO2 B2822767 2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile CAS No. 95192-95-3

2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile

Cat. No.: B2822767
CAS No.: 95192-95-3
M. Wt: 181.235
InChI Key: BILBEGYQLJKWAV-UHFFFAOYSA-N
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Description

2-(1,4-Dioxaspiro[45]decan-6-yl)acetonitrile is an organic compound characterized by a spirocyclic structure containing a dioxane ring fused to a decane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile typically involves the formation of the spirocyclic structure through a series of reactions starting from 2-acetylcyclohexanone. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group to an amine.

    Substitution: The spirocyclic structure allows for substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce primary amines.

Scientific Research Applications

2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile involves its interaction with molecular targets through its nitrile group and spirocyclic structure. The nitrile group can participate in nucleophilic addition reactions, while the spirocyclic structure provides rigidity and stability to the molecule. These interactions can affect various biochemical pathways, making it a valuable compound for research .

Comparison with Similar Compounds

Similar Compounds

    2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamide: Similar in structure but contains an acrylamide group instead of a nitrile group.

    6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane: An intermediate in the synthesis of 2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile.

Uniqueness

This compound is unique due to its combination of a spirocyclic structure and a nitrile group, which provides distinct reactivity and stability compared to other similar compounds.

Properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-6-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c11-6-4-9-3-1-2-5-10(9)12-7-8-13-10/h9H,1-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILBEGYQLJKWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)CC#N)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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